Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
An In-depth Technical Guide to the
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 175136-47-7)[1]. The 1,4-benzoxazepine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, step-by-step experimental protocols, and the critical scientific reasoning behind the synthetic strategy. We will focus on a robust and well-documented approach involving the construction of an acyclic precursor followed by a key intramolecular cyclization step.
Retrosynthetic Analysis and Strategic Overview
A logical approach to devising a synthesis for a target molecule is to work backward from the final structure. This process, known as retrosynthetic analysis, helps identify key bond disconnections and reveals the most practical starting materials. For 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, the seven-membered ring contains two key linkages: an ester (or ether-derived) bond and an amide bond.
The primary disconnection strategy involves breaking the C-N and C-O bonds of the heterocyclic ring. This reveals two plausible acyclic precursors, suggesting a two-step synthetic sequence:
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Formation of an Acyclic Precursor: Synthesizing a molecule that contains both the salicylamide (or 2-aminophenol) and the butanoic acid moieties.
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Intramolecular Cyclization: Inducing the ring-closing reaction to form the target dione.
The most direct and literature-supported approach involves the condensation of a salicylamide derivative with a 2-halobutanoate ester, followed by cyclization.[4]
Caption: High-level workflow for the synthesis.
Experimental Protocols and Data
The following protocols are representative procedures derived from established methodologies for the synthesis of related benzoxazepine derivatives. [4]Researchers should perform their own optimization based on laboratory conditions and analytical results.
Reagent and Materials Summary
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purpose |
| Salicylamide | 65-45-2 | 137.14 | Starting Material |
| Ethyl 2-bromobutanoate | 533-68-6 | 195.05 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Acetic Anhydride | 108-24-7 | 102.09 | Dehydrating/Cyclizing Agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Hydrolysis Reagent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Acidification |
Protocol 1: Synthesis of 2-(o-Carbamoylphenoxy)butanoic Acid (Precursor)
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of salicylamide).
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Reagent Addition: Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension at room temperature.
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Reaction: Heat the mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup (Ester): After cooling, pour the reaction mixture into ice-water. The intermediate ester may precipitate or can be extracted with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir at 50 °C until saponification is complete (monitored by TLC).
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Isolation: Cool the mixture, remove the ethanol under reduced pressure, and wash the aqueous layer with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with cold 2M HCl until a precipitate forms (pH ~2-3).
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Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid precursor.
Protocol 2:
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Setup: Place the dried 2-(o-carbamoylphenoxy)butanoic acid (1.0 eq) into a round-bottom flask with a reflux condenser.
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Reagent Addition: Add an excess of acetic anhydride (5-10 eq).
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Reaction: Heat the mixture to reflux (approx. 130-140 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.
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Workup: Allow the reaction to cool to room temperature. Carefully pour the mixture into ice-water to quench the excess acetic anhydride.
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Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate.
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Purification: Wash the collected solid or the organic extract with saturated sodium bicarbonate solution to remove acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Expected Data and Yields
| Step | Product | Typical Yield | Key Characterization Notes |
| 1 | 2-(o-Carbamoylphenoxy)butanoic Acid | 60-75% | Appearance of carboxylic acid OH peak in IR; disappearance of ester peaks in NMR. |
| 2 | 2-Ethyl-1,4-benzoxazepine-3,5-dione | 70-85% | Disappearance of carboxylic acid and primary amide protons in NMR; appearance of two carbonyl peaks in ¹³C NMR and IR. |
Characterization and Validation
Confirming the identity and purity of the final product is critical. A combination of spectroscopic methods should be employed:
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¹H NMR: Expect to see signals corresponding to the aromatic protons, the methine proton at the C2 position, the methylene protons of the ethyl group, and the terminal methyl group. The broad signals from the precursor's -OH and -NH₂ groups should be absent.
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¹³C NMR: The spectrum should show distinct signals for the two carbonyl carbons (C3 and C5), aromatic carbons, and the aliphatic carbons of the ethyl-substituted ring.
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Mass Spectrometry (HRMS): High-resolution mass spectrometry provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.
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Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the imide carbonyl groups (typically around 1680-1740 cm⁻¹) and the C-O-C ether linkage.
Conclusion
The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is reliably achieved through a two-stage process involving O-alkylation of salicylamide followed by a cyclodehydration reaction. [4]This method is robust, utilizes readily available starting materials, and proceeds with good overall yield. The causality-driven approach outlined in this guide, from solvent choice to the selection of cyclizing agents, provides the necessary framework for researchers to successfully replicate and adapt this synthesis for the development of novel benzoxazepine derivatives.
References
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